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molecular formula C4H4F3N3S B1302135 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione CAS No. 30682-81-6

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione

Cat. No. B1302135
M. Wt: 183.16 g/mol
InChI Key: HUZASKHMPBJXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508420

Procedure details

257 g (2.44 mol) of 4-methyl-thiosemicarbazide are added to 1.2 liters of trifluoroacetic acid, and the mixture is refluxed for 16 hours. It is then concentrated under a water pump vacuum, the residue is triturated with diethyl ether/petroleum ether (5:100 by volume), and the product, which is obtained as crystals, is isolated by filtration. 444.5 g (95.5% of theory) of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione of melting point 115° C. are obtained.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=O>>[CH3:1][N:2]1[C:9]([C:8]([F:13])([F:12])[F:7])=[N:5][NH:4][C:3]1=[S:6]

Inputs

Step One
Name
Quantity
257 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
1.2 L
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated under a water pump vacuum
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diethyl ether/petroleum ether (5:100 by volume)
CUSTOM
Type
CUSTOM
Details
the product, which is obtained as crystals
CUSTOM
Type
CUSTOM
Details
is isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1C(NN=C1C(F)(F)F)=S
Measurements
Type Value Analysis
AMOUNT: MASS 444.5 g
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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